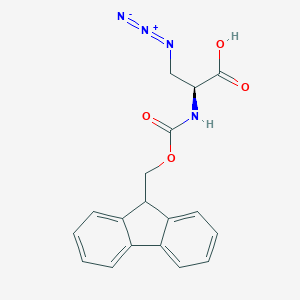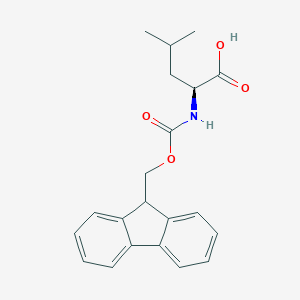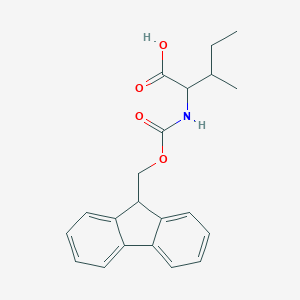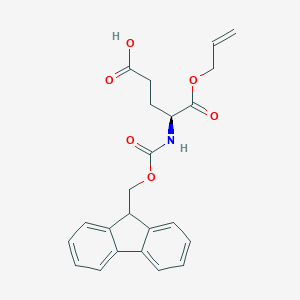
Fmoc-L-Dap(N3)-OH
描述
Fmoc-L-Dap(N3)-OH, also known as Fmoc-β-azido-Ala-OH, Fmoc-L-β-azidoalanine, or Fmoc-L-Aza-OH, is a versatile amino acid derivative commonly used in the organic synthesis of peptides and other organic compounds . Its applications include the synthesis of peptides with specific sequences used to study various biological interactions such as protein-protein, enzyme-substrate, and receptor-ligand interactions . Moreover, Fmoc-L-Dap(N3)-OH is also used in the production of peptide hormones, peptide antibiotics, and other peptides for scientific research purposes .
Molecular Structure Analysis
The molecular formula of Fmoc-L-Dap(N3)-OH is C18H16N4O4, and its molecular weight is 352.34 . It’s an amino acid derivative with a fluorenylmethyloxycarbonyl (Fmoc) group, which is often used in peptide synthesis.
Chemical Reactions Analysis
While specific chemical reactions involving Fmoc-L-Dap(N3)-OH are not available, it’s known that this compound is used in the organic synthesis of peptides and other organic compounds . It’s particularly useful in the synthesis of peptides with specific sequences, which are used to study various biological interactions .
Physical And Chemical Properties Analysis
Fmoc-L-Dap(N3)-OH appears as a white powder . The optical rotation of the compound is -9.8° .
Relevant Papers
Several papers have been published that mention Fmoc-L-Dap(N3)-OH. These include studies on the combinatorial tuning of peptidic drug candidates , the use of semisynthetic protein nanoreactors for single-molecule chemistry , and the use of Vitamin B12 as a carrier of peptide nucleic acid (PNA) into bacterial cells . These papers highlight the diverse applications of Fmoc-L-Dap(N3)-OH in scientific research.
科学研究应用
Solid Phase Peptide Synthesis (SPPS)
“Fmoc-L-Dap(N3)-OH” is commonly used as an N-terminal protected reagent in SPPS. The azido group present in this compound allows for subsequent post-synthetic modifications through copper-mediated click chemistry reactions .
Click Chemistry Reactions
The azido group of “Fmoc-L-Dap(N3)-OH” is instrumental in click chemistry, which is widely used for creating diverse molecular arrays such as cyclic peptides or appending various tags to peptides .
Synthesis of Antifreeze Glycopeptides
This compound has been utilized in the synthesis of α-N-acetylgalactosamine (α-GalNAc) linked antifreeze glycopeptides (AFGPs), which have potential applications in cryopreservation and organ transplantation .
Hydrogel Formation
Fmoc-derivatized amino acids, including “Fmoc-L-Dap(N3)-OH”, can form self-supporting hydrogels. These hydrogels have potential biomedical applications such as drug delivery systems and diagnostic tools for imaging .
Bio-Inspired Materials
The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the self-assembly features of amino acids and short peptides, making them suitable for the development of bio-inspired materials .
Biotechnological Applications
Due to their ability to form structured materials, Fmoc-modified amino acids are explored for various biotechnological applications, including tissue engineering and regenerative medicine .
作用机制
Target of Action
Fmoc-L-Dap(N3)-OH, also known as Fmoc-|A-azido-Ala-OH, is a modified amino acid that primarily targets the self-assembly process of peptides . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, making it an essential component in the fabrication of functional materials .
Mode of Action
The compound interacts with its targets through a unique set of interactions, including hydrophobic interactions from the fluorenyl ring and steric optimization from the linker (the methoxycarbonyl group) . These interactions, along with the driving forces induced by the peptide sequences, result in the self-assembly of Fmoc-modified amino acids and short peptides in a kinetically rapid and thermodynamically rigid manner .
Biochemical Pathways
The biochemical pathways affected by Fmoc-L-Dap(N3)-OH primarily involve the self-assembly of peptides. The compound can influence the formation of π-π interactions both between Fmoc groups and side-chain phenyl rings, thus distinctly promoting the self-assembly .
Result of Action
The molecular and cellular effects of Fmoc-L-Dap(N3)-OH’s action are primarily seen in its ability to promote the self-assembly of peptides . This can lead to the formation of unique and tunable morphologies of different functionalities, providing a powerful tool for bio-soft matter fabrication .
Action Environment
The action of Fmoc-L-Dap(N3)-OH can be influenced by environmental factors. For instance, the presence of substantial aromatic moieties in the side-chains of the biomolecules can enhance the self-assembly process . .
属性
IUPAC Name |
(2S)-3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c19-22-20-9-16(17(23)24)21-18(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,21,25)(H,23,24)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITYCUDVCWLHPG-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CN=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70477785 | |
| Record name | AG-G-63082 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70477785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-Dap(N3)-OH | |
CAS RN |
684270-46-0 | |
| Record name | AG-G-63082 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70477785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-3-azido-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















